2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both methoxyphenyl and triazolopyrimidine moieties, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient methodology involves a one-pot catalyst-free procedure at room temperature. This method utilizes dibenzoylacetylene and triazole derivatives to produce the desired compound with excellent yields . Another approach involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process, which uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a basis for scalable production. The one-pot catalyst-free procedure is particularly advantageous for industrial applications due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrimidines.
Scientific Research Applications
2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits tubulin polymerization, which is crucial for cell division. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to the colchicine binding site on tubulin, preventing microtubule assembly.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Shares a similar triazole core but differs in the attached functional groups.
Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a different heterocyclic system.
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its dual methoxyphenyl groups, which enhance its electronic properties and reactivity. This structural feature distinguishes it from other triazolopyrimidine derivatives and contributes to its specific biological activities.
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O2/c1-26-17-9-6-15(7-10-17)8-11-20-23-21-22-13-12-19(25(21)24-20)16-4-3-5-18(14-16)27-2/h3-7,9-10,12-14H,8,11H2,1-2H3 |
InChI Key |
LXCOETCFSTXVSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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